3-Amino-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-4-methylpyridine and related derivatives often involves multi-step reactions, including copper-catalyzed three-component reactions that allow for the regioselective synthesis of multisubstituted 4-amino-2-iminopyridines. These methods provide access to a variety of substituted pyridine derivatives under controlled reaction conditions, demonstrating the compound's versatility as a synthetic building block (Zhou et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of 3-Amino-4-methylpyridine have been extensively studied, revealing insights into their crystalline arrangements and hydrogen bonding patterns. For example, the crystal structures of nitroderivatives of 2-amino-4-methylpyridine exhibit layered arrangements stabilized by a combination of N-H···N and N-H···O hydrogen bonds, providing a basis for understanding the structural characteristics of these compounds (Bryndal et al., 2012).
Chemical Reactions and Properties
3-Amino-4-methylpyridine participates in various chemical reactions, serving as a key intermediate in the synthesis of complex organic molecules. It has been used in the synthesis of oligo-N-4-aminopyridine and its oligomer-metal complexes, highlighting its role in forming complex structures with diverse chemical properties (Kaya & Koyuncu, 2003).
Physical Properties Analysis
The physical properties of 3-Amino-4-methylpyridine derivatives, such as solubility, melting point, and crystalline form, are critical for their application in various chemical processes. These properties are influenced by the molecular structure and the nature of substituents on the pyridine ring.
Chemical Properties Analysis
The chemical properties of 3-Amino-4-methylpyridine, including its reactivity with different chemical reagents, acid-base behavior, and participation in hydrogen bonding, are essential for its application in synthetic chemistry. The compound's ability to form supramolecular assemblies and complexes with metals further demonstrates its chemical versatility.
For a deeper understanding of 3-Amino-4-methylpyridine and its applications in various fields of chemistry, the following sources provide comprehensive insights: (Zhou et al., 2013), (Bryndal et al., 2012), (Kaya & Koyuncu, 2003).
Scientific Research Applications
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Nonlinear Optics
- Summary of Application : 3-Amino-4-methylpyridine is used in the synthesis of organic nonlinear optical (NLO) single crystals .
- Methods of Application : The crystals are grown by a slow solvent evaporation (SSE) method . The compound belongs to a centrosymmetric space group in a monoclinic crystal system, which was studied by X-ray diffraction .
- Results : The second order hyperpolarizability of the crystal was analyzed theoretically .
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Pharmaceutical Chemistry
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Anti-AIDS Drug Synthesis
- Summary of Application : 3-Amino-4-methylpyridine is an intermediate in the synthesis of the anti-AIDS drug nevirapine .
- Methods of Application : The synthesis method involves using 4-methylpyridine-3-boronic acid as a raw material, an inorganic amide as an ammonia source, and obtaining 3-amino-4-methylpyridine through a one-step reaction in the presence of metal oxide as a catalyst .
- Results : The preparation method is simple and provides a new way for novel and efficient synthesis of 3-amino-4-methylpyridine, overcoming the disadvantages of long traditional route, low yield, and severe reaction conditions .
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Chemical Intermediate
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Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of Application : 3-Amino-4-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Methods of Application : The synthesis method involves starting from 2-fluoro-4-methylpyridine. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of potent inhibitor 3 were synthesized. The overall yield could be increased from 3.6% to 29.4% .
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Heterocyclic Building Blocks
Safety And Hazards
Future Directions
Multidrug-resistant (MDR) pathogens have created a fatal problem for human health and antimicrobial treatment. Among the currently available antibiotics, many are inactive against MDR pathogens. In this context, heterocyclic compounds/drugs play a vital role . Thus, it is very much essential to explore new research to combat the issue .
properties
IUPAC Name |
4-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKMZYWDWWIWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187867 | |
Record name | 3-Pyridinamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylpyridine | |
CAS RN |
3430-27-1 | |
Record name | 3-Amino-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinamine, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PYRIDINAMINE, 4-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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